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molecular formula C6H15ClO3Si B1208415 3-Chloropropyltrimethoxysilane CAS No. 2530-87-2

3-Chloropropyltrimethoxysilane

Cat. No. B1208415
M. Wt: 198.72 g/mol
InChI Key: OXYZDRAJMHGSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05247117

Procedure details

Trichlorosilane and allyl chloride were subjected to hydrosilylation reaction in a solvent in the presence of a platinum catalyst, followed by esterification reaction with methanol and urea and further by distillation to obtain γ-chloropropyltrimethoxysilane. The thus obtained γ-chloropropyltrimethoxysilane and potassium acrylate were subjected to desalting in a solvent, followed by removal of potassium chloride. Subsequently, low boiling components including the solvent were distilled off under reduced pressure to obtain crude γ-acryloxypropyltrimethoxysilane having a purity of approximately 90%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7].[C:12]([O-:16])(=[O:15])[CH:13]=[CH2:14].[K+]>>[C:12]([O:16][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7])(=[O:15])[CH:13]=[CH2:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC[Si](OC)(OC)OC
Step Two
Name
potassium acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by removal of potassium chloride
DISTILLATION
Type
DISTILLATION
Details
were distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCC[Si](OC)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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